molecular formula C8H5BrN2O B8801917 6-(2-Bromoacetyl)nicotinonitrile

6-(2-Bromoacetyl)nicotinonitrile

Cat. No.: B8801917
M. Wt: 225.04 g/mol
InChI Key: HFOHOCBHHSSGTF-UHFFFAOYSA-N
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Description

6-(2-Bromoacetyl)nicotinonitrile is a versatile bifunctional synthetic intermediate in medicinal chemistry and drug discovery research. This compound features two key reactive sites: a bromoacetyl group and a nicotinonitrile scaffold. The bromoacetyl moiety is a potent alkylating agent that can be used in nucleophilic substitution reactions to create molecular hybrids and complex heterocyclic systems . The nicotinonitrile (3-cyanopyridine) core is a privileged structure in pharmaceutical research, known for its presence in compounds with a wide range of therapeutic activities . Researchers utilize this scaffold in the design and synthesis of potential kinase inhibitors . Specifically, analogs containing the cyanopyridine structure have been investigated as cytotoxic agents and inhibitors of kinases such as Pim-1, which is a promising target in oncology for various solid and hematological cancers . The integration of these two functional groups makes this compound a valuable precursor for constructing targeted molecular libraries for biological screening in hit-to-lead optimization campaigns. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-(2-bromoacetyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5BrN2O/c9-3-8(12)7-2-1-6(4-10)5-11-7/h1-2,5H,3H2

InChI Key

HFOHOCBHHSSGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Structural and Electronic Differences

The bromoacetyl group in 6-(2-Bromoacetyl)nicotinonitrile imparts distinct electronic and steric properties compared to other substituents in similar compounds:

Compound Name Substituents Key Properties Reference
6-(4-Bromophenyl)-2-chloronicotinonitrile 4-Bromophenyl, 2-chloro Electron-withdrawing groups enhance reactivity for cross-coupling reactions
6-(Trifluoromethyl)nicotinonitrile 3-Trifluoromethyl Strong electron-withdrawing effect increases stability and lipophilicity
6-(4-Aminophenyl)-2-ethoxy-nicotinonitrile 4-Aminophenyl, 2-ethoxy Electron-donating amino group enhances hydrogen bonding and bioactivity
6-(2-Chloropyrimidin-5-yl)hex-5-ynoic acid derivatives Chloropyrimidinyl, alkyne Alkyne moiety enables click chemistry applications

Key Insight: The bromoacetyl group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) than chloro or trifluoromethyl substituents, enabling its use in constructing complex pharmacophores .

Antibacterial and Anticancer Activity
  • 6-(Chlorothiophenyl)nicotinonitriles (): Exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) against E. coli and S. aureus, with IC₅₀ values of 12–25 µM against MCF7 breast cancer cells .
  • Derivatives like 2-amino-4-(3-bromophenyl)-6-(4-hydroxyphenyl)nicotinonitrile () exhibit IC₅₀ values <10 µM in cytotoxicity assays .
Molluscicidal and Corrosion Inhibition
  • Methoxyphenyl-substituted nicotinonitriles (): Effective against M. cartusiana snails (LD₅₀: 40–60 ppm) due to lipophilic substituents enhancing membrane penetration .

Physicochemical Properties

Property This compound 6-Bromo-5-methoxynicotinonitrile () 6-(Trifluoromethyl)nicotinonitrile ()
Molecular Weight ~265 g/mol (estimated) 213 g/mol 173 g/mol
Melting Point Not reported 164–165°C Not reported
LogP (Lipophilicity) ~2.5 (predicted) 1.7 1.9
Key Applications Drug intermediate Antimicrobial research Material science

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-bromoacetyl)nicotinonitrile derivatives, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Knoevenagel condensation : Reacting aldehyde derivatives with malononitrile in ethanol under reflux (70–80°C) using piperidine as a catalyst achieves yields of 68–88% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromoacetyl substitution, while ethanol is preferred for recrystallization to isolate pure products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes byproducts. Monitor purity via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 6.98–8.42 ppm (DMSO-d₆). The bromoacetyl group shows a singlet for -COCH₂Br at δ 3.2–3.5 ppm .
    • ¹³C NMR : The nitrile carbon resonates at δ 108–117 ppm, while the carbonyl (C=O) appears at δ 170–175 ppm .
  • IR spectroscopy : Strong absorption bands at 2210–2215 cm⁻¹ confirm the nitrile group (C≡N) .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridine and substituents: 24–25°) and validates hydrogen-bonding motifs .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
  • Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯N, C–H⋯π) using Etter’s formalism. For example:
    • R₂²(8) motifs : Observed in N–H⋯N chains along the [010] axis, stabilizing 1D polymeric structures .
    • C–H⋯π interactions : Contribute to 3D packing; centroid distances (Cg⋯H) range from 2.7–3.1 Å .
  • Disorder modeling : Use SHELXL to refine split positions for disordered substituents (e.g., thiophene rings with 85.8:14.2 occupancy ratios) .

Q. How do substituents on the pyridine ring affect the bioactivity of this compound derivatives?

  • Antimicrobial activity :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance activity against S. aureus (MIC = 8–16 µg/mL) by increasing electrophilicity .
    • Hydrophobic substituents (e.g., 4-bromophenyl): Improve membrane penetration, correlating with IC₅₀ values of 12–18 µM in E. coli .
  • Enzyme inhibition :
    • KHK inhibitors : Substituents like -CF₃ increase binding affinity (Kd = 23 nM) by filling hydrophobic pockets in ketohexokinase .

Q. How can contradictory NMR data from different synthetic routes be reconciled?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.2–0.5 ppm. For example, -NH₂ protons appear at δ 6.28 ppm in DMSO but δ 5.8–6.0 ppm in CDCl₃ .
  • Tautomerism : Keto-enol equilibria in bromoacetyl derivatives cause peak splitting. Use 2D NMR (COSY, HSQC) to assign tautomeric forms .
  • Impurity interference : Byproducts (e.g., unreacted malononitrile) may overlap signals. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What methodologies optimize reaction yields for sterically hindered derivatives?

  • Catalyst screening : Pd(OAc)₂/Xantphos improves coupling reactions for bulky aryl groups (yield: 40% → 72%) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (150°C, 300 W) for nitro-substituted derivatives .
  • Low-temperature crystallization : Gradual cooling (-20°C) minimizes kinetic byproducts in ethoxy-substituted analogs .

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